N-ethoxy-6,7-dimethoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
N-ethoxy-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-18-15-12-8-5-10(16-2)11(17-3)6-9(8)13-7-14-12/h5-7H,4H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQRWIRKJTAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC1=NC=NC2=CC(=C(C=C21)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethoxy-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of 6,7-dimethoxyquinazolin-4-amine, which is then ethoxylated to obtain the final product. The reaction conditions often involve the use of anhydrous solvents and nitrogen atmosphere to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
N-ethoxy-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Quinazoline derivatives, including N-ethoxy-6,7-dimethoxyquinazolin-4-amine, have been extensively studied for their anticancer activities. The compound is structurally related to established anticancer agents such as erlotinib and gefitinib, which are known inhibitors of the epidermal growth factor receptor (EGFR). Research indicates that modifications in the quinazoline scaffold can enhance the potency and selectivity of these compounds against various cancer cell lines.
Case Studies and Findings
- A study demonstrated that compounds with similar structures exhibited significant inhibition of EGFR, leading to reduced proliferation of non-small cell lung cancer (NSCLC) cells .
- Another investigation reported that derivatives of 6,7-dimethoxyquinazoline showed promising results in inhibiting tumor growth in xenograft models .
Receptor Modulation
This compound also shows potential as a modulator of various receptors. Specifically, it has been evaluated for its interaction with alpha-adrenoceptors, which play critical roles in cardiovascular regulation.
Research Insights
- Studies have shown that certain derivatives exhibit high binding affinity for alpha 1-adrenoceptors, indicating their potential as antihypertensive agents. This property is particularly relevant for developing new treatments for hypertension .
- The structure-activity relationship (SAR) studies highlight how modifications at the 6 and 7 positions can significantly influence receptor selectivity and efficacy .
Synthetic Applications
The synthesis of this compound serves as a valuable intermediate in the preparation of more complex bioactive molecules. The compound's ability to undergo various chemical transformations makes it a versatile building block in medicinal chemistry.
Synthesis Techniques
- Recent methodologies have focused on optimizing synthetic routes to improve yields and reduce the number of steps required for production. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions have been explored to enhance efficiency .
- The compound has been successfully synthesized using improved protocols that allow for better yield and purity compared to traditional methods .
Pharmacological Evaluations
Pharmacological studies have revealed that this compound possesses a range of biological activities beyond anticancer effects. These include antibacterial and anti-inflammatory properties.
- In vitro assays have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory effects were noted in studies where the compound was tested on models of inflammation, showing promise for therapeutic applications in treating inflammatory diseases .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of N-ethoxy-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazoline derivatives with variations in the 4-anilino substituent and methoxy groups have been extensively studied. Below is a comparative analysis of key analogs:
Key Comparative Insights:
Substituent Effects on Activity :
- Halogenated Phenyl Groups (DW-8, AG1478) : Chloro and fluoro substituents enhance antiproliferative activity by promoting target binding (e.g., EGFR) and ROS-mediated apoptosis. DW-8’s dual chloro-fluoro substitution confers selectivity for colorectal cancer cells (IC50: 5.80–8.50 µM) .
- Ethoxy Group : The ethoxy substituent in N-ethoxy-6,7-dimethoxyquinazolin-4-amine is bulkier and more electron-rich than halogens, which may alter kinase binding affinity or metabolic stability. Similar compounds with alkoxy groups (e.g., methoxy) are associated with improved solubility and reduced toxicity .
Mechanistic Divergence :
- Apoptosis vs. Kinase Inhibition : DW-8 primarily activates intrinsic apoptosis via caspase-9 and ROS , while AG1478 and PD153035 target EGFR kinase activity . The ethoxy analog’s mechanism remains speculative but may share overlap with these pathways depending on substitution-driven target selectivity.
Toxicity Profiles :
- Substituents like ethynylphenyl increase cytotoxicity risks (e.g., CHI = 0.41) compared to halogenated analogs . Ethoxy groups, being less reactive than halogens, might offer a safer profile, though empirical data are needed.
Biological Activity
N-ethoxy-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Target Proteins:
this compound primarily targets protein kinases, especially tyrosine kinases. These enzymes are crucial in various cellular processes, including cell division and growth. The compound has shown the ability to inhibit tyrosine kinase activity, which can restrict receptor autophosphorylation and subsequent signaling pathways associated with cancer progression.
Biochemical Pathways:
The compound interacts with several biochemical pathways:
- Acetylcholinesterase Inhibition: It inhibits acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition can affect neuronal signaling and has implications for treating conditions like Alzheimer's disease .
- Signal Transduction: By modulating kinase activities, it influences pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and survival .
In Vitro Studies
-
Antiproliferative Activity:
- In studies on HepG2 liver cancer cells, this compound demonstrated notable antiproliferative effects with an IC50 value comparable to established treatments like sorafenib .
- A study indicated that compounds similar to N-ethoxy derivatives showed IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, suggesting strong potential as anticancer agents .
- Neuroprotective Effects:
Case Studies
Case Study 1: Cancer Treatment
A recent study evaluated N-ethoxy derivatives against various cancer cell lines. The results showed that these compounds not only inhibited cell proliferation but also induced apoptosis in MCF-7 breast cancer cells more effectively than traditional EGFR inhibitors like gefitinib .
Case Study 2: Alzheimer's Disease
In a model of Alzheimer's disease using zebrafish larvae, the administration of this compound led to significant reductions in AChE activity and lipid peroxidation levels. This suggests a protective role against neurodegeneration, highlighting its therapeutic potential in managing Alzheimer's disease symptoms .
Summary of Biological Activities
| Activity | IC50 Value | Target | Effect |
|---|---|---|---|
| Antiproliferative (HepG2) | 1.83 - 4.24 µM | Tyrosine Kinases | Inhibition of cancer cell growth |
| AChE Inhibition | Varies (50 - 1200 µg/mL) | Acetylcholinesterase | Neuroprotective effects |
| Anti-inflammatory | Not specified | Pro-inflammatory Cytokines | Reduction in TNF-α, IL-1β, IL-6 levels |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-ethoxy-6,7-dimethoxyquinazolin-4-amine and its analogs?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-6,7-dimethoxyquinazolin-4-amine (a common precursor) reacts with ethoxy-containing reagents under reflux conditions in polar solvents like water or THF. Sodium hydride or triethylamine (TEA) is often used as a base to deprotonate the amine, enhancing reactivity. Post-synthesis purification involves column chromatography, and structural confirmation employs IR, NMR (¹H and ¹³C), and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for characterizing quinazolin-4-amine derivatives?
- Methodology :
- ¹H/¹³C NMR : Identifies substituent positions and confirms amine functionalization (e.g., ethoxy group integration at δ 1.2–1.4 ppm for CH₃CH₂O−) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₄H₁₉N₃O₂ with m/z 262.1550 [M+H]⁺) .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N ratios .
Q. How are in vitro biological activities of quinazolin-4-amine derivatives evaluated?
- Methodology :
- Antimicrobial/Cytotoxic Assays : Microdilution techniques (e.g., MIC determination) and cell culture-based cytotoxicity tests (e.g., MTT assay) are standard. For example, derivatives are screened against cancer cell lines (DU145, SKOV3) or microbial strains (Candida albicans), with IC₅₀ values calculated using GraphPad Pro 6.0 for statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of N-substituted quinazolin-4-amine derivatives?
- Methodology :
- Solvent/Base Screening : THF/DMF mixtures with NaH improve sulfonamide coupling yields (72–96%) compared to aqueous systems .
- Temperature Control : Reflux conditions (e.g., 80–100°C) enhance nucleophilic substitution kinetics but may require inert atmospheres to prevent decomposition .
- Catalyst Use : HOBT/EDCl coupling agents increase amidation efficiency (e.g., 50% yield for target amides) .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodology :
- Dose-Response Repetition : Replicate experiments ≥3 times to account for variability in cell viability assays .
- Structure-Activity Relationship (SAR) Analysis : Compare halogen-substituted analogs (e.g., PD153035 [Br] vs. AG1478 [Cl]) to isolate electronic effects on EGFR inhibition .
- Computational Modeling : Density Functional Theory (DFT) calculates strain energy (SE) and conformational changes induced by substituents, explaining activity discrepancies .
Q. How do halogen substitutions at the 3-phenyl position modulate the biological activity of quinazolin-4-amine derivatives?
- Methodology :
- EGFR Inhibition Studies : Halogens (F, Cl, Br) increase binding affinity via hydrophobic interactions and electron-withdrawing effects. For instance, PD153035 (Br-substituted) shows higher potency than AG1478 (Cl-substituted) in kinase assays .
- Cytotoxicity Profiling : Bromine derivatives (e.g., N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibit enhanced apoptotic effects in prostate cancer models but may require toxicity mitigation via prodrug strategies .
Q. What computational approaches predict conformational stability in quinazolin-4-amine derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
